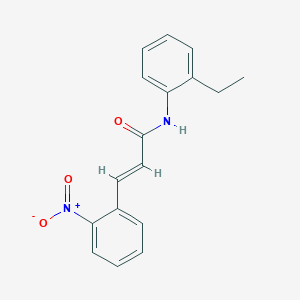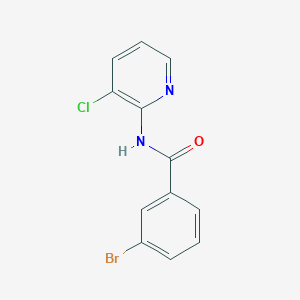
(2-Chloro-6-ethoxy-4-formylphenyl) 3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-ethoxy-4-formylphenyl) 3-nitrobenzoate is an organic compound with a complex structure, combining a chloroethoxy group, a formyl group, and a nitrobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-ethoxy-4-formylphenyl) 3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-nitrobenzoic acid with (2-chloro-6-ethoxy-4-formylphenol) under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: (2-Chloro-6-ethoxy-4-carboxyphenyl) 3-nitrobenzoate.
Reduction: (2-Chloro-6-ethoxy-4-formylphenyl) 3-aminobenzoate.
Substitution: (2-Amino-6-ethoxy-4-formylphenyl) 3-nitrobenzoate or (2-Thio-6-ethoxy-4-formylphenyl) 3-nitrobenzoate.
科学的研究の応用
(2-Chloro-6-ethoxy-4-formylphenyl) 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2-Chloro-6-ethoxy-4-formylphenyl) 3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions, affecting cellular processes.
類似化合物との比較
- (2-Chloro-6-ethoxy-4-formylphenyl) acetate
- (2-Chloro-6-ethoxy-4-formylphenyl) benzoate
- (2-Chloro-6-ethoxy-4-formylphenyl) 4-nitrobenzoate
Comparison: (2-Chloro-6-ethoxy-4-formylphenyl) 3-nitrobenzoate is unique due to the presence of both a formyl and a nitro group, which allows it to participate in a wider range of chemical reactions compared to its analogs
特性
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6/c1-2-23-14-7-10(9-19)6-13(17)15(14)24-16(20)11-4-3-5-12(8-11)18(21)22/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJQCVVCNPQOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)




![4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5842810.png)

![2-(4-chlorophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5842836.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)



